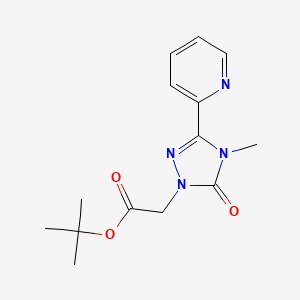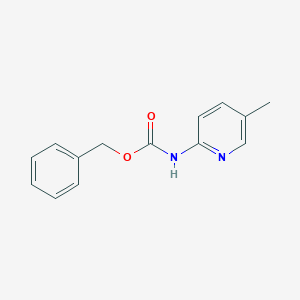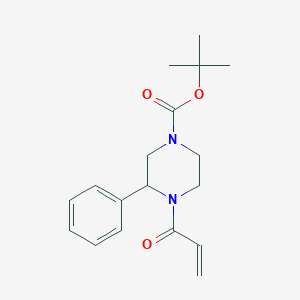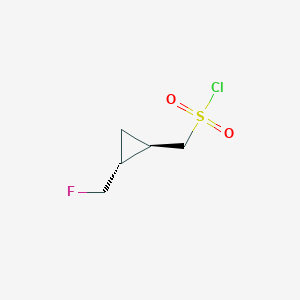![molecular formula C15H21NO4 B2955533 2-{[(Tert-butoxy)carbonyl]amino}-2-(3,5-dimethylphenyl)acetic acid CAS No. 1404825-75-7](/img/structure/B2955533.png)
2-{[(Tert-butoxy)carbonyl]amino}-2-(3,5-dimethylphenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(Tert-butoxy)carbonyl]amino}-2-(3,5-dimethylphenyl)acetic acid is a fascinating compound with notable relevance in synthetic organic chemistry. Its structural complexity, involving a tert-butoxycarbonyl-protected amine and a phenylacetic acid derivative, makes it a compound of interest for various research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step process starting from readily available precursors. One common route involves:
N-protection: : The starting amine undergoes a reaction with di-tert-butyl dicarbonate (Boc2O) to form the tert-butoxycarbonyl-protected amine.
Arylacetic acid derivative formation: : Introduction of the phenyl ring and subsequent acetic acid moiety can be achieved through Friedel-Crafts acylation followed by a Grignard reaction and oxidation.
Coupling reaction: : The final step involves coupling the Boc-protected amine with the arylacetic acid derivative under peptide coupling conditions.
Industrial Production Methods
Scaling up this synthesis for industrial production would require optimization of each step to ensure high yield and purity. Catalysis and continuous flow techniques might be employed to enhance efficiency and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
2-{[(Tert-butoxy)carbonyl]amino}-2-(3,5-dimethylphenyl)acetic acid undergoes a variety of chemical reactions:
Oxidation: : The phenyl ring can be oxidized to introduce hydroxyl or carbonyl functionalities.
Reduction: : The carboxylic acid moiety can be reduced to an alcohol or further to a hydrocarbon.
Substitution: : Electrophilic or nucleophilic substitution reactions on the phenyl ring can introduce different substituents.
Common Reagents and Conditions
Oxidation: : Using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: : Utilizing agents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : With reagents including halogens (Br2, Cl2) or nucleophiles (NH3, OH-).
Major Products Formed
Oxidation: : Can yield phenyl acetic acids with hydroxyl or carbonyl groups.
Reduction: : May produce alcohols or hydrocarbons.
Substitution: : Can lead to halogenated or alkylated derivatives of the phenyl ring.
Aplicaciones Científicas De Investigación
2-{[(Tert-butoxy)carbonyl]amino}-2-(3,5-dimethylphenyl)acetic acid has wide-ranging applications in various scientific fields:
Chemistry: : Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: : Involved in the synthesis of peptides and proteins with specific modifications.
Medicine: : Potentially useful in drug discovery and development, especially in the design of novel therapeutic agents.
Industry: : Employed in the production of agrochemicals and materials science for developing new polymers.
Mecanismo De Acción
The mechanism of action for 2-{[(Tert-butoxy)carbonyl]amino}-2-(3,5-dimethylphenyl)acetic acid in biological systems can involve:
Molecular Targets and Pathways: : Interacting with enzymes or receptors through its amine or carboxylic acid functionalities, leading to altered biochemical pathways. Specific binding and reactivity can be influenced by the presence of the tert-butoxycarbonyl group.
Comparación Con Compuestos Similares
2-{[(Tert-butoxy)carbonyl]amino}-2-(3,5-dimethylphenyl)acetic acid has unique properties that distinguish it from similar compounds, such as:
2-{[(Tert-butoxy)carbonyl]amino}-2-(3,5-dimethylphenyl)ethanol: : With an alcohol instead of a carboxylic acid, offering different reactivity and applications.
2-{[(Tert-butoxy)carbonyl]amino}-2-(4-methylphenyl)acetic acid: : With a different phenyl substitution pattern, affecting its biological and chemical properties.
Propiedades
IUPAC Name |
2-(3,5-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-9-6-10(2)8-11(7-9)12(13(17)18)16-14(19)20-15(3,4)5/h6-8,12H,1-5H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQWNBNRGLVHFKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C(=O)O)NC(=O)OC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2955450.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2955451.png)

![N-[(3-methoxyphenyl)methyl]-1H-indazole-3-carboxamide](/img/structure/B2955456.png)
![2-HYDROXY-5-{[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]SULFONYL}-3,4-DIHYDROPYRIMIDIN-4-ONE](/img/structure/B2955457.png)



![N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2955465.png)

![[2-(4-Ethoxyphenyl)ethenyl]boronic acid](/img/structure/B2955467.png)
![1-[4-(2,2-Dimethyl-1,4-oxazepane-4-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2955468.png)
![2-chloro-N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B2955471.png)

